N-(2-oxothiolan-3-yl)-3-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c13-12(14,15)8-3-1-2-7(6-8)10(17)16-9-4-5-19-11(9)18/h1-3,6,9H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBILRMHQAOVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-oxothiolan-3-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide structure substituted with a trifluoromethyl group and a 2-oxothiolan moiety. This unique combination can influence its reactivity and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for bacterial metabolism, leading to cell death.
- Anticancer Activity : It has been suggested that the compound can induce apoptosis in cancer cells and inhibit cell proliferation by modulating various signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
In cancer research, this compound has demonstrated promising results in inhibiting the growth of certain cancer cell lines. The following table presents the findings from a study on its anticancer effects:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 10.0 | Moderate growth inhibition |
| A549 (Lung Cancer) | 15.0 | Weak growth inhibition |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent .
- Anticancer Research : In a recent publication in Cancer Letters, researchers investigated the effects of this compound on various cancer cell lines. They reported that it induced apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer drug .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzamide derivatives to assess its unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-chloro-N-(2-oxothiolan-3-yl)benzamide | Moderate | Low |
| 3-methyl-N-(2-oxothiolan-3-yl)benzamide | Low | High |
This comparison highlights that while this compound exhibits both antimicrobial and anticancer activities, other derivatives may show varying efficacy depending on their structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
